N-benzyl-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
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Description
N-benzyl-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C25H26N4O3 and its molecular weight is 430.508. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact with serotonin 5-ht2a receptors , which are commonly associated with various cognitive, affective, and psychotic disorders .
Mode of Action
It is known that activation of 5-ht2a receptors can cause a characteristic response, which is typically seen for lsd and psilocybin .
Biochemical Pathways
Neurochemical analyses of similar compounds reveal reduced brain norepinephrine, dopamine, and serotonin levels . This suggests that the compound may affect the monoaminergic system, altering the turnover rates for all three brain monoamines .
Result of Action
Behavioral data indicate anxiolytic-like effects of similar compounds . Additionally, reduced levels of brain monoamines suggest potential neuromodulatory effects .
Action Environment
It is known that the effects of similar compounds can be influenced by various factors, including the organism’s genetic makeup, physiological state, and environmental conditions .
Properties
CAS No. |
941977-50-0 |
---|---|
Molecular Formula |
C25H26N4O3 |
Molecular Weight |
430.508 |
IUPAC Name |
N-benzyl-2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
InChI |
InChI=1S/C25H26N4O3/c1-2-3-15-32-21-11-9-20(10-12-21)22-16-23-25(31)28(13-14-29(23)27-22)18-24(30)26-17-19-7-5-4-6-8-19/h4-14,16H,2-3,15,17-18H2,1H3,(H,26,30) |
InChI Key |
DMGDZNRAGGEFOC-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
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